(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
Description
The compound "(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride" features a thiazolidine-2,4-dione core modified at the N3 and C5 positions. The N3 substitution is a 2-aminoethyl group, while the C5 position carries a 4-methoxybenzylidene moiety with an E-configuration. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Synthesis: The synthesis of analogous compounds (e.g., diisopropylaminoethyl derivatives) involves a two-step protocol:
Alkylation: Reaction of thiazolidine-2,4-dione with an alkyl halide (e.g., 2-diisopropylaminoethyl chloride) under reflux in acetone with K₂CO₃ .
Knoevenagel Condensation: Substituted benzaldehyde reacts with the alkylated intermediate in ethanol, forming the arylidene-thiazolidinedione scaffold. The absence of a catalyst in this step suggests the aminoethyl group may act as a base .
Structural Confirmation:
1H and 13C NMR spectra confirm the E-configuration of the benzylidene group, with characteristic signals for methoxy (δ ~3.83 ppm), aromatic protons (δ 7.10–7.81 ppm), and the 5-CH= group . LC-MS and X-ray crystallography further validate the structure .
Properties
IUPAC Name |
(5E)-3-(2-aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S.ClH/c1-18-10-4-2-9(3-5-10)8-11-12(16)15(7-6-14)13(17)19-11;/h2-5,8H,6-7,14H2,1H3;1H/b11-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDGHOKSFJGTLU-YGCVIUNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a compound belonging to the thiazolidine-2,4-dione class. This class has garnered attention due to its diverse biological activities, including antidiabetic, antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C12H14N2O2S
- IUPAC Name : (5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Antidiabetic Activity
Thiazolidine-2,4-dione derivatives are primarily recognized for their role in diabetes management through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation enhances insulin sensitivity and glucose uptake in adipose tissues. Studies have shown that derivatives of this compound can inhibit enzymes such as aldose reductase and α-glucosidase, which are crucial in glucose metabolism and diabetic complications .
Anticancer Activity
Recent research has indicated that thiazolidine-2,4-dione derivatives possess significant anticancer properties. The mechanisms include:
- Induction of Apoptosis : Compounds induce programmed cell death in various cancer cell lines by activating intrinsic and extrinsic apoptotic pathways .
- Cell Cycle Arrest : These compounds have been shown to halt the progression of the cell cycle at various checkpoints, particularly in cancerous cells .
- Differentiation Induction : Some derivatives promote differentiation in cancer cells, leading to reduced malignancy .
A study highlighted that a derivative similar to the compound exhibited potent antiproliferative effects against breast cancer (MCF-7) and leukemia (K562) cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like irinotecan .
Antibacterial and Antifungal Activities
The compound also demonstrates antibacterial and antifungal properties. Research indicates that thiazolidine-2,4-dione derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The activity is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Study 1: Antiproliferative Effects
A study conducted by Patil et al. evaluated the antiproliferative activity of several thiazolidine derivatives against various tumor cell lines. The results showed that compounds modified at the 5-position exhibited enhanced activity against MCF-7 and K562 cells. The most effective derivative demonstrated an IC50 value of 12 µM against MCF-7 cells .
Study 2: Enzyme Inhibition
Another significant study focused on enzyme inhibition by thiazolidine derivatives. It was found that these compounds effectively inhibited protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling pathways. The most potent inhibitor had an IC50 value of 6.09 µM .
The biological activities of this compound are mediated through several mechanisms:
- PPARγ Activation : Enhances insulin sensitivity.
- Apoptosis Induction : Triggers cell death in cancer cells.
- Cell Cycle Regulation : Arrests cell division.
- Enzyme Inhibition : Blocks critical enzymes involved in metabolic pathways.
Scientific Research Applications
Antiviral Activity Against HIV-1
One of the most notable applications of this compound is its potential as an inhibitor of HIV-1 reverse transcriptase (RT). Molecular docking studies have demonstrated that derivatives of thiazolidinediones, including this compound, exhibit strong binding affinity to the active site of HIV-1 RT, which is crucial for viral replication.
Case Study: Molecular Docking Analysis
A study conducted by Seniya et al. utilized molecular docking techniques to evaluate the binding interactions between this compound and HIV-1 RT. The results indicated:
- Minimum Binding Energy : The compound displayed a low energy score, suggesting favorable interactions with the enzyme.
- Interaction Profile : It formed multiple hydrogen bonds with key residues in the active site, akin to established non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine and efavirenz .
This highlights its potential as a novel therapeutic agent in HIV treatment, especially given the rising resistance to current NNRTIs.
Relevant Findings
A broader investigation into thiazolidinedione compounds has shown:
- Mechanism of Action : Many derivatives act through modulation of insulin signaling pathways and regulation of gene expression related to cell proliferation.
- In Vitro Studies : Some derivatives have shown cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells .
Role in Metabolic Disorders
Thiazolidinediones are primarily recognized for their role as insulin sensitizers in type 2 diabetes management. While specific studies on this compound's efficacy in metabolic disorders are scarce, its structural similarities to other known thiazolidinediones suggest potential applications.
Implications for Research
- Insulin Sensitivity : Investigations into similar compounds have demonstrated improvements in insulin sensitivity and reductions in blood glucose levels.
- Adipocyte Differentiation : Thiazolidinediones have been shown to influence adipocyte differentiation and lipid metabolism .
Table 1: Summary of Molecular Docking Results
| Compound Name | Binding Energy (kcal/mol) | Key Interactions | Potential Application |
|---|---|---|---|
| (5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione | -9.5 | Hydrogen bonds with Asp110, Tyr181 | HIV RT Inhibitor |
| Nevirapine | -8.7 | Hydrogen bonds with Tyr181 | HIV RT Inhibitor |
| Efavirenz | -8.9 | Hydrogen bonds with Asp110 | HIV RT Inhibitor |
Table 2: Anticancer Activity Overview
| Compound Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazolidinedione Derivative | HepG2 | 15 | Induction of Apoptosis |
| Thiazolidinedione Derivative | A549 | 20 | Cell Cycle Arrest |
Comparison with Similar Compounds
Substituent Variations at N3 and C5
Impact of Substituents on Properties and Activity
N3 Modifications: 2-Aminoethyl vs. Diisopropylaminoethyl: The aminoethyl group (target compound) improves water solubility via hydrochloride salt formation, whereas the bulkier diisopropylaminoethyl group () may enhance lipophilicity, influencing membrane permeability . Biological Implications: Diisopropylaminoethyl derivatives exhibit anticancer activity, suggesting the N3 group’s role in target binding .
C5 Arylidene Modifications: Methoxy vs. Trimethoxy Substitution: The 3,4,5-trimethoxybenzylidene group () introduces additional hydrogen-bonding sites, which may enhance receptor interactions .
Configuration (E vs. Z): The Z-isomer is typically formed during Knoevenagel condensation (), but the target compound’s E-configuration suggests controlled reaction conditions or steric effects from the 4-methoxy group .
Physicochemical Properties
- Melting Points: Diisopropylaminoethyl derivatives melt at 83–85°C (), while hydrochloride salts (target compound) likely have higher melting points due to ionic interactions .
- Solubility : Hydrochloride salts improve aqueous solubility, critical for drug formulation .
Preparation Methods
Alkylation of Thiazolidine-2,4-Dione
Thiazolidine-2,4-dione (TZD, 1 ) is treated with 2-chloroethylamine hydrochloride in acetone using potassium carbonate as a base. The reaction proceeds via deprotonation of TZD’s NH group (pKa ~6.5), enabling nucleophilic attack on the chloroethylamine.
Reaction Conditions
Mechanism :
-
Deprotonation of TZD’s NH by K₂CO₃.
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Nucleophilic substitution: The nitrogen attacks the electrophilic carbon of 2-chloroethylamine, displacing chloride.
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Workup: Filtration and recrystallization from ethanol yield 3-(2-aminoethyl)thiazolidine-2,4-dione (2 ).
Characterization Data for 2 :
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IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1735 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N).
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¹H NMR (DMSO-d₆) : δ 3.25 (t, 2H, CH₂NH₂), 3.80 (t, 2H, NCH₂), 4.20 (s, 2H, CH₂CO), 7.95 (s, 1H, NH₂).
Knoevenagel Condensation to Install the 4-Methoxybenzylidene Group
The 5-position of TZD is functionalized via condensation with 4-methoxybenzaldehyde to form the (5E)-benzylidene derivative.
Reaction Setup
A mixture of 2 (1 equiv), 4-methoxybenzaldehyde (1.2 equiv), and piperidine (10 mol%) in ethanol is refluxed. Piperidine acts as a base to deprotonate the α-hydrogen of TZD, facilitating enolate formation and subsequent aldol-like condensation.
Reaction Conditions
-
Solvent : Ethanol
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Catalyst : Piperidine
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Temperature : Reflux (~78°C)
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Time : 18–24 hours
Mechanism :
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Deprotonation of the α-hydrogen by piperidine.
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Nucleophilic attack of the enolate on the aldehyde’s carbonyl carbon.
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Elimination of water to form the (E)-configured benzylidene product (3 ).
Characterization Data for 3 :
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IR (KBr) : 1710 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O-CH₃).
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¹H NMR (DMSO-d₆) : δ 3.80 (s, 3H, OCH₃), 4.30 (t, 2H, CH₂NH₂), 4.45 (t, 2H, NCH₂), 7.15–7.60 (m, 4H, Ar-H), 7.95 (s, 1H, CH=C).
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E/Z Selectivity : The E isomer dominates (>95%) due to steric hindrance between the methoxy group and TZD ring.
Formation of the Hydrochloride Salt
The free base (3 ) is converted to its hydrochloride salt to enhance stability and solubility.
Procedure :
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3 is dissolved in anhydrous ethanol.
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HCl gas is bubbled through the solution at 0–5°C until precipitation ceases.
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The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Characterization Data for Hydrochloride Salt :
Alternative Synthetic Pathways
Cyclization of Thiourea Derivatives
A thiourea intermediate can be cyclized to form the TZD core. For example, reacting 2-aminoethyl isothiocyanate with methyl acrylate followed by oxidative cyclization yields 2 .
Reaction Scheme :
One-Pot Synthesis
A streamlined approach combines TZD alkylation and benzylidene condensation in a single pot, reducing purification steps. However, yields are lower (~60%) due to competing side reactions.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Alkylation | High purity (>95%), scalable | Multi-step synthesis, longer reaction times |
| One-Pot Synthesis | Fewer purification steps | Lower yield, side product formation |
| Thiourea Cyclization | Direct access to TZD core | Requires handling toxic isothiocyanates |
Scalability and Industrial Relevance
The stepwise method is preferred for large-scale production due to reproducibility and high yields. Recent advances in flow chemistry have reduced reaction times from 24 hours to 6 hours by optimizing temperature and catalyst loading .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride?
- Methodological Answer : The compound is synthesized via multi-step reactions. A typical approach involves:
- Step 1 : Condensation of a thiosemicarbazide derivative with chloroacetic acid in the presence of sodium acetate and acetic acid to form a thiazolidinone core .
- Step 2 : Benzylidene group introduction via Knoevenagel condensation using 4-methoxybenzaldehyde under reflux in ethanol or DMF .
- Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol) .
- Key reagents : DIAD (diisopropyl azodicarboxylate), THF, and triethylborane for alkylation steps .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Acetic acid, NaOAc | 65–75 | ≥95% |
| 2 | 4-Methoxybenzaldehyde, reflux | 80–85 | ≥98% |
| 3 | HCl/EtOH | 90–95 | ≥99% |
| Source: Adapted from |
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H-NMR and C-NMR verify substituent positions and stereochemistry. For example, the benzylidene proton appears as a singlet at δ 7.8–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 353.08) .
- X-ray Crystallography : Resolves the (5E) configuration and hydrogen-bonding patterns in the crystal lattice .
- HPLC : Purity >98% achieved via reverse-phase chromatography with a C18 column and acetonitrile/water gradient .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Antioxidant Activity : DPPH radical scavenging assay, with IC values compared to ascorbic acid .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereochemical control during synthesis?
- Methodological Answer :
- Solvent Effects : Use of DMF enhances benzylidene group incorporation due to high polarity and boiling point .
- Catalysts : Lewis acids (e.g., ZnCl) or ionic liquids improve regioselectivity in Knoevenagel condensation .
- Temperature Control : Lower temperatures (40–50°C) reduce side reactions, while reflux (80°C) accelerates imine formation .
Q. What structural modifications enhance the compound’s bioactivity while minimizing toxicity?
- Methodological Answer :
- Aminoethyl Side Chain : Replace the 2-aminoethyl group with bulkier substituents (e.g., 3-aminopropyl) to improve membrane permeability. Derivatives show 2–3x higher antimicrobial activity .
- Methoxy Group Replacement : Substituting 4-methoxy with halogen (e.g., Cl) increases electron-withdrawing effects, enhancing antioxidant IC from 28 µM to 12 µM .
- Hydrochloride vs. Free Base : The hydrochloride salt improves aqueous solubility (23 mg/mL vs. 5 mg/mL) without altering cytotoxicity .
- SAR Table :
| Derivative | R-Group | MIC (µg/mL) | IC (DPPH, µM) |
|---|---|---|---|
| Parent | 2-Aminoethyl | 16 | 28 |
| Derivative A | 3-Aminopropyl | 8 | 25 |
| Derivative B | 4-Chlorobenzyl | 4 | 12 |
| Source: |
Q. How can molecular docking resolve contradictions in reported enzyme inhibition mechanisms?
- Methodological Answer :
- Target Selection : Dock the compound against bacterial enoyl-ACP reductase (FabI) and human PPAR-γ using AutoDock Vina .
- Contradiction Resolution : Conflicting IC values (e.g., FabI vs. PPAR-γ) arise from differential binding energies. The benzylidene group shows stronger hydrogen bonding with FabI (-9.2 kcal/mol) than PPAR-γ (-7.5 kcal/mol) .
- Validation : Compare docking results with site-directed mutagenesis (e.g., FabI Y156A mutant reduces inhibition by 70%) .
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill Management : Neutralize acid spills with sodium bicarbonate and adsorb using vermiculite .
Data Reproducibility and Troubleshooting
Q. Why do spectral data (NMR/MS) occasionally deviate from theoretical predictions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
